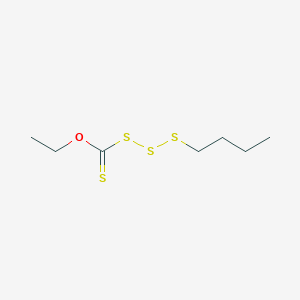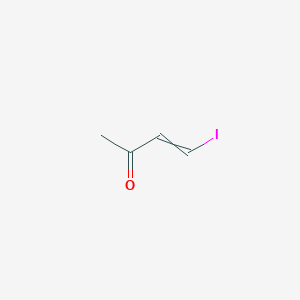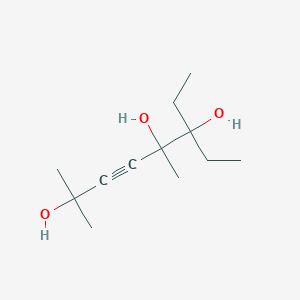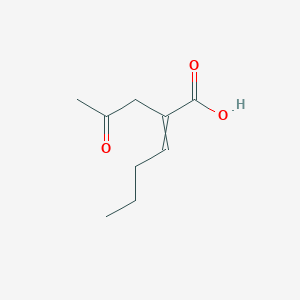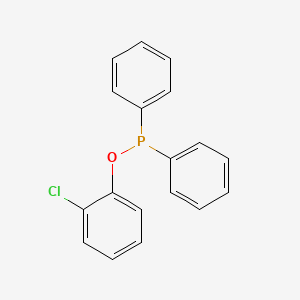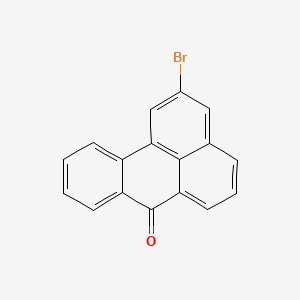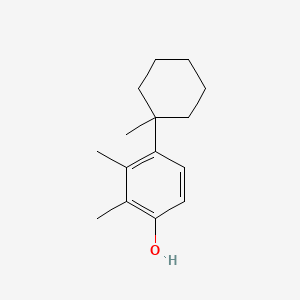
Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- is an organic compound with the molecular formula C15H22O It is a derivative of phenol, characterized by the presence of two methyl groups at the 2 and 3 positions and a 1-methylcyclohexyl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- typically involves the alkylation of phenol derivatives. One common method includes the Friedel-Crafts alkylation reaction, where phenol is reacted with 1-methylcyclohexene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the compound’s hydrophobic cyclohexyl group can interact with lipid membranes, altering their properties and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,4-dimethyl-: Similar structure but with methyl groups at the 2 and 4 positions.
Phenol, 2,3,5-trimethyl-: Contains an additional methyl group at the 5 position.
Phenol, 4-(1-methylcyclohexyl)-: Lacks the methyl groups at the 2 and 3 positions.
Uniqueness
Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both methyl and cyclohexyl groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
64924-64-7 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
2,3-dimethyl-4-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C15H22O/c1-11-12(2)14(16)8-7-13(11)15(3)9-5-4-6-10-15/h7-8,16H,4-6,9-10H2,1-3H3 |
InChI-Schlüssel |
IBXKOKAKJWMSJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)O)C2(CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


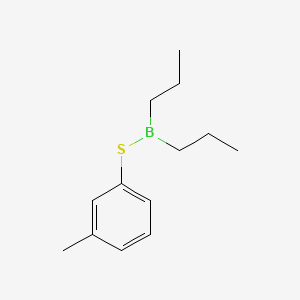
silane](/img/structure/B14506638.png)


